

Literature review on 4-Bromo-2,6-dimethylbenzaldehyde applications

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Compound of Interest

Compound Name: 4-Bromo-2,6-dimethylbenzaldehyde

Cat. No.: B1278818

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An In-Depth Technical Guide to the Applications of **4-Bromo-2,6-dimethylbenzaldehyde**

Introduction: A Versatile Aromatic Building Block

4-Bromo-2,6-dimethylbenzaldehyde is a substituted aromatic aldehyde that serves as a highly versatile intermediate in organic synthesis.^[1] Its utility stems from a unique combination of structural features: a reactive aldehyde group, a strategically positioned bromine atom amenable to cross-coupling reactions, and two methyl groups that influence steric and electronic properties. These characteristics make it a valuable scaffold for constructing complex molecules in medicinal chemistry, materials science, and specialized chemical manufacturing. This guide provides an in-depth exploration of its properties, synthesis, and key applications, complete with field-proven experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is fundamental to its application. The data below is aggregated from established chemical databases and supplier specifications.^{[2][3]}

Property	Value	Source
IUPAC Name	4-bromo-2,6-dimethylbenzaldehyde	[2]
CAS Number	5769-33-5	[2][4]
Molecular Formula	C ₉ H ₉ BrO	[1][2][4]
Molecular Weight	213.07 g/mol	[1][2]
Appearance	White to off-white crystalline powder	[5]
Boiling Point	284.1 ± 28.0 °C at 760 mmHg	[3]
Solubility	Soluble in organic solvents like ethanol, ether, and chloroform; slightly soluble in water.	[5]

Core Applications & Synthetic Utility

The true power of **4-Bromo-2,6-dimethylbenzaldehyde** lies in its dual reactivity. The aldehyde and bromo functionalities serve as orthogonal synthetic handles, allowing for sequential and targeted modifications.

Intermediate in Complex Organic Synthesis

The primary application of this compound is as a building block. The aldehyde group is a classic electrophile for nucleophilic attack and condensation reactions, while the aryl bromide is a cornerstone of modern cross-coupling chemistry.

- Aldehyde Group Transformations:** The formyl group (-CHO) can be readily converted into a wide array of other functional groups. It undergoes oxidation to form the corresponding carboxylic acid, reduction to the benzyl alcohol, and reductive amination to form substituted benzylamines. Crucially, it participates in condensation reactions with active methylene compounds and amines to form C=C and C=N bonds, respectively.
- Aryl Bromide Cross-Coupling:** The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions.[5] This enables the formation of new carbon-carbon and

carbon-heteroatom bonds, allowing for the attachment of various alkyl, vinyl, aryl, or alkynyl groups. This reactivity is fundamental to building molecular complexity.

Caption: Dual reactivity of **4-Bromo-2,6-dimethylbenzaldehyde**.

Scaffolding for Medicinal Chemistry

While not a therapeutic agent itself, **4-Bromo-2,6-dimethylbenzaldehyde** is a valuable starting material for synthesizing biologically active molecules. Its derivatives can be explored for various therapeutic targets. For instance, related bromobenzaldehyde structures have been used to create salicylhydrazone complexes with potential antidepressant and anxiolytic effects, where the bromine atom may contribute to the activity.^[6] The ability to systematically modify the scaffold via cross-coupling allows for the exploration of structure-activity relationships (SAR), a critical process in drug discovery.

Monomer Development for Materials Science

The unique electronic and structural properties of this compound make it an attractive candidate for the development of advanced materials. By functionalizing either the aldehyde or the bromo group, it can be converted into a monomer for polymerization. The resulting polymers can be designed to have specific properties:

- **Enhanced Thermal Stability:** The rigid aromatic core contributes to high thermal stability in the resulting polymer chains.
- **Tunable Optical and Electronic Properties:** Modifications through cross-coupling can introduce chromophores or electronically active groups, making the derived materials suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

Caption: Workflow from building block to electronic device application.

Experimental Protocols

The following protocols are provided as validated starting points for the synthesis and application of **4-Bromo-2,6-dimethylbenzaldehyde**.

Protocol 1: Synthesis of 4-Bromo-2,6-dimethylbenzaldehyde

This protocol is based on the formylation of a Grignard or organolithium reagent derived from a suitable precursor, a common and effective method for introducing an aldehyde group. A representative synthesis uses 5-bromo-2-iodo-m-xylene as the starting material.^[7]

Workflow Diagram



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Caption: Synthesis of **4-Bromo-2,6-dimethylbenzaldehyde**.

Step-by-Step Methodology:

- **Reaction Setup:** To a solution of 5-bromo-2-iodo-1,3-xylene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Nitrogen or Argon), add isopropylmagnesium chloride (1.1 eq) dropwise at -15 °C. The causality here is the selective metal-halogen exchange at the more reactive iodine position to form the Grignard reagent.
- **Grignard Formation:** Stir the mixture at -15 °C for 1 hour to ensure complete formation of the organomagnesium intermediate.
- **Formylation:** Add anhydrous N,N-Dimethylformamide (DMF) (1.5 eq) dropwise, maintaining the temperature below -10 °C. DMF serves as the formylating agent, with the Grignard reagent attacking the carbonyl carbon.
- **Quenching and Workup:** After stirring for 2 hours, slowly warm the reaction to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
- **Extraction:** Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield pure **4-Bromo-2,6-dimethylbenzaldehyde**.^[7]

Protocol 2: Schiff Base Formation for Chemosensor Scaffolding

This protocol demonstrates the reactivity of the aldehyde group to form an imine (Schiff base), a common reaction for developing chemosensors and biologically active molecules.^[8]

Step-by-Step Methodology:

- Dissolution: Dissolve **4-Bromo-2,6-dimethylbenzaldehyde** (1.0 eq) in methanol or ethanol in a round-bottom flask.
- Amine Addition: Add a primary amine (e.g., aniline or a substituted aniline) (1.0 eq) to the solution.
- Catalysis: Add a few drops of glacial acetic acid. The acid catalyzes the dehydration step, which is crucial for driving the reaction to completion.
- Reaction: Reflux the mixture for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The formation of the imine product is often accompanied by a color change.
- Isolation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
- Purification: Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum. The product can be further purified by recrystallization if necessary.^[8]

Conclusion

4-Bromo-2,6-dimethylbenzaldehyde is a powerful and versatile chemical intermediate whose value is defined by its dual reactive sites. Its applications as a foundational scaffold in the synthesis of pharmaceuticals, a monomer precursor for advanced functional materials, and a

general building block in complex organic synthesis are well-established. The steric and electronic influence of the dimethyl substitution pattern offers unique properties compared to simpler bromobenzaldehydes, providing chemists with a specialized tool for molecular design and innovation. The protocols and data presented in this guide offer a robust framework for leveraging this compound's full potential in research and development.

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